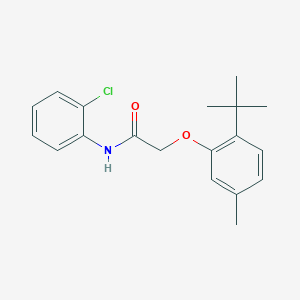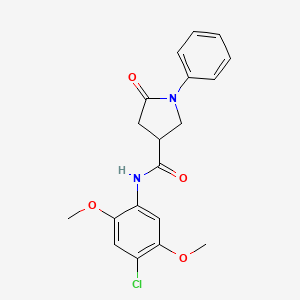![molecular formula C18H21N3O2 B5575847 4-methyl-2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5575847.png)
4-methyl-2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photoluminescence and Coordination Chemistry
Studies on Schiff-base ligands related to pyrimidine structures, including their coordination with Zn(II) ions, have demonstrated applications in photoluminescence. These compounds exhibit fluorescence originating from intraligand transitions, with metal-mediated fluorescence enhancement observed upon complexation with Zn(II) (Chattopadhyay et al., 2009).
Nonlinear Optical Materials
Pyrimidine derivatives have shown promise in nonlinear optics (NLO) fields due to their significant electronic, linear, and nonlinear optical properties. These materials have been recommended for optoelectronic applications, highlighting the pyrimidine ring's versatility in scientific research (Hussain et al., 2020).
Synthetic Chemistry
Pyrimidines are pivotal in synthetic chemistry for creating new chemical entities. Studies have explored stannylation reactions and cross-couplings in pyrimidines, leading to the formation of novel compounds. Such reactions are fundamental in the synthesis of complex molecules with potential scientific and industrial applications (Majeed et al., 1989).
Self-Assembly and Hydrogen Bonding
Research into the self-assembly of 2-aminopyrimidinones has been conducted, with findings demonstrating the potential of pyrimidine derivatives in forming structured compounds through hydrogen bonding. This has implications for the design of molecular assemblies and materials science (Bararjanian et al., 2010).
Anticancer Properties
The exploration of 5-hydroxymethylpyrimidines for their anticancer properties underscores the importance of pyrimidine derivatives in medicinal chemistry. These studies contribute to the ongoing search for novel therapeutic agents, showcasing the utility of pyrimidine cores in drug discovery (Stolarczyk et al., 2021).
Eigenschaften
IUPAC Name |
(3-methylpiperidin-1-yl)-[3-(4-methylpyrimidin-2-yl)oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-5-4-10-21(12-13)17(22)15-6-3-7-16(11-15)23-18-19-9-8-14(2)20-18/h3,6-9,11,13H,4-5,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCHLZHDVUMSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=CC=C2)OC3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5575764.png)
![4-[(E)-({2-[(2-Methoxyphenyl)formamido]acetamido}imino)methyl]benzoic acid](/img/structure/B5575780.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5575781.png)
![ethyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5575791.png)

![2-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5575802.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5575811.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5575818.png)
![2-anilino-N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5575828.png)
![1-(ethylsulfonyl)-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5575842.png)
![6-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B5575864.png)

![N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]pyrazine-2-carboxamide](/img/structure/B5575873.png)
![N-(2-methoxy-5-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5575874.png)
